molecular formula C13H14N2O3S B4677218 2,4-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

2,4-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B4677218
M. Wt: 278.33 g/mol
InChI Key: ARZLDVVSVVXEDP-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core with two methoxy groups at the 2 and 4 positions and a thiazole ring substituted at the nitrogen atom

Properties

IUPAC Name

2,4-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-8-7-14-13(19-8)15-12(16)10-5-4-9(17-2)6-11(10)18-3/h4-7H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZLDVVSVVXEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

  • Formation of 2,4-dimethoxybenzoyl chloride: This is achieved by reacting 2,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

  • Coupling with 5-methyl-1,3-thiazol-2-amine: The resulting 2,4-dimethoxybenzoyl chloride is then reacted with 5-methyl-1,3-thiazol-2-amine in the presence of a base such as triethylamine (Et₃N) to form the target compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large batch reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.

  • Reduction: The thiazole ring can be reduced to form thiazolidine derivatives.

  • Substitution: The benzamide core can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 2,4-Dihydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide.

  • Reduction: 2,4-Dimethoxy-N-(5-methyl-1,3-thiazolidin-2-yl)benzamide.

  • Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, 2,4-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2,4-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The thiazole ring and benzamide core are key structural features that contribute to its biological activity. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • Meloxicam: A nonsteroidal anti-inflammatory drug (NSAID) with a similar thiazole ring structure.

  • Thiazole derivatives: Various thiazole-based compounds with diverse biological activities.

Uniqueness: 2,4-Dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide stands out due to its specific substitution pattern on the benzamide core and the presence of the methoxy groups, which can influence its chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Reactant of Route 2
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2,4-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

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